
2-Picoline, 5-(tert-butylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a derivative of picoline, which is a heterocyclic organic compound. 2-Picoline, 5-(tert-butylthio)- is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 2-Picoline, 5-(tert-butylthio)- is not well understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-Picoline, 5-(tert-butylthio)- has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 2-Picoline, 5-(tert-butylthio)- can reduce the severity of arthritis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-Picoline, 5-(tert-butylthio)- is its high purity and stability, which makes it an ideal compound for laboratory experiments. Additionally, this compound can be easily synthesized using a specific method, which makes it readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are numerous future directions for research on 2-Picoline, 5-(tert-butylthio)-. One direction is to study the mechanism of action of this compound in more detail to understand how it interacts with specific receptors in the body. Additionally, research can be conducted to explore the potential applications of this compound in the field of medicinal chemistry, such as the synthesis of new drugs. Another direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and arthritis.
Conclusion:
In conclusion, 2-Picoline, 5-(tert-butylthio)- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. There are numerous future directions for research on this compound, and further studies can lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
2-Picoline, 5-(tert-butylthio)- is synthesized using a specific method. The synthesis method involves the reaction of 2-picoline with tert-butylthiol in the presence of a catalyst. The reaction is carried out at a specific temperature and pressure, and the product is purified using various techniques such as column chromatography and recrystallization. The yield of the product depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
2-Picoline, 5-(tert-butylthio)- has potential applications in various scientific research fields. One of the significant applications is in the field of organic chemistry, where it can be used as a building block for the synthesis of complex organic molecules. This compound can also be used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, 2-Picoline, 5-(tert-butylthio)- has potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of drugs.
Propiedades
Número CAS |
18794-44-0 |
|---|---|
Nombre del producto |
2-Picoline, 5-(tert-butylthio)- |
Fórmula molecular |
C10H15NS |
Peso molecular |
181.3 g/mol |
Nombre IUPAC |
5-tert-butylsulfanyl-2-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-5-6-9(7-11-8)12-10(2,3)4/h5-7H,1-4H3 |
Clave InChI |
JKXJDOBWRNBBMA-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)SC(C)(C)C |
SMILES canónico |
CC1=NC=C(C=C1)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




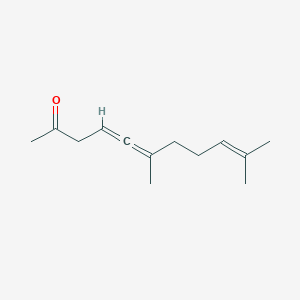
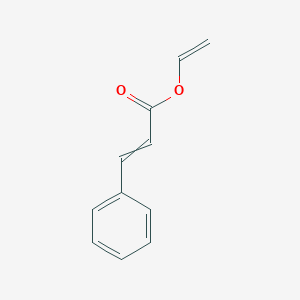


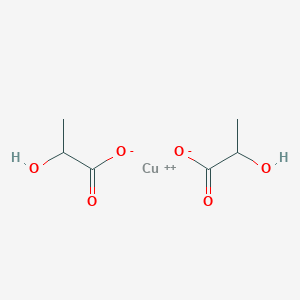


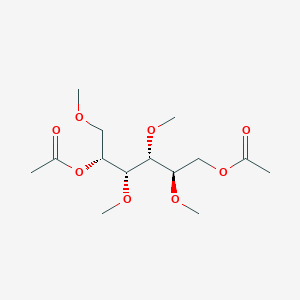


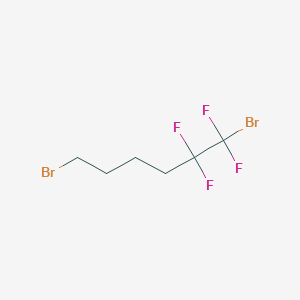
![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)
